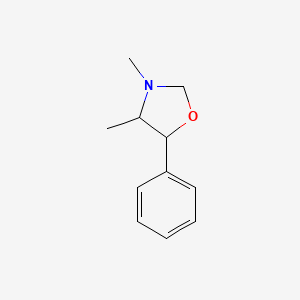
3,4-Dimethyl-5-phenyloxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-5-phenyloxazolidine, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Interfering Substance in Drug Testing
One significant application of 3,4-dimethyl-5-phenyloxazolidine is its role as an interfering substance in drug testing. During the analysis of urine samples for pseudoephedrine, this compound can form as a byproduct, complicating the identification of the original substance. Its presence can lead to misidentification during forensic toxicology assessments, particularly when using gas chromatography and mass spectrometry .
Case Study: Forensic Analysis
In a case involving fatal aviation accidents, urine samples were analyzed for drugs. The formation of this compound was noted as an artifact during the gas chromatographic analysis of ephedrines. This highlights the necessity for high-purity chemicals in analytical processes to avoid such interferences .
Comparison with Related Compounds
The following table summarizes some compounds related to this compound, highlighting their structural features and unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pseudoephedrine | Contains a hydroxyl group | Commonly used as a decongestant |
| Ephedrine | Similar amine structure | Known for stimulant effects |
| 3-Methyl-1,3-oxazolidine | Lacks phenyl group | Simpler structure; different biological activity |
| 2-(2-Furyl)-3,4-dimethyl-5-phenyloxazolidine | Contains a furan ring | Potentially different reactivity patterns |
Eigenschaften
CAS-Nummer |
66574-19-4 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3,4-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO/c1-9-11(13-8-12(9)2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI-Schlüssel |
POZQVPIDBKNJTK-UHFFFAOYSA-N |
SMILES |
CC1C(OCN1C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1C(OCN1C)C2=CC=CC=C2 |
Synonyme |
3,4-dimethyl-5-phenyl-1,3-oxazolidine D-P-oxazolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















